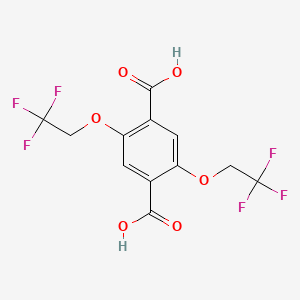

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Description

BenchChem offers high-quality 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDNTHMZRUYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, a fluorinated aromatic dicarboxylic acid. While this molecule is not extensively described in current literature, this document constructs a robust scientific profile by examining established synthetic methodologies, predicting its chemical and spectroscopic properties based on analogous compounds, and exploring its potential applications in advanced materials and drug development. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties conferred by trifluoroethoxy substituents on a terephthalic acid framework.

Introduction: The Rationale for Fluorination in Terephthalic Acid Derivatives

Terephthalic acid is a cornerstone of the polymer industry, serving as the primary monomer for polyethylene terephthalate (PET).[1] The introduction of fluorine-containing substituents onto the terephthalic acid scaffold is a strategic approach to designing novel materials with enhanced properties. The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is of particular interest due to the unique combination of the ether linkage and the potent electron-withdrawing nature of the trifluoromethyl group.[2] This substitution is anticipated to significantly modify the electronic properties, lipophilicity, and thermal stability of the parent molecule, opening avenues for new applications.[3]

This guide will detail a plausible and efficient synthetic route to 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, provide a detailed prediction of its key physicochemical and spectroscopic characteristics, and discuss its potential as a monomer for high-performance polymers and as a scaffold in medicinal chemistry.

Proposed Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

A logical and efficient two-step synthetic pathway to the target molecule is proposed, starting from commercially available 2,5-dibromo-p-xylene. The overall synthetic scheme is depicted below.

Step 1: Williamson Ether Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)-p-xylene

The initial step involves a double Williamson ether synthesis to introduce the two 2,2,2-trifluoroethoxy groups onto the aromatic ring.[4][5] This classic SₙAr reaction is a reliable method for forming aryl ethers.

Causality of Experimental Choices:

-

Starting Material: 2,5-dibromo-p-xylene is an ideal starting material due to the presence of two leaving groups (bromine atoms) activated for nucleophilic aromatic substitution and two methyl groups that can be later oxidized to carboxylic acids.

-

Nucleophile: 2,2,2-trifluoroethanol is the source of the trifluoroethoxy group. It is deprotonated in situ by a strong base to form the highly nucleophilic 2,2,2-trifluoroethoxide anion.

-

Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that will efficiently deprotonate 2,2,2-trifluoroethanol without competing in the substitution reaction.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the Sₙ2-like displacement of the bromide ions.[6]

Experimental Protocol:

-

To a stirred solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

-

Add 2,5-dibromo-p-xylene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2,5-Bis(2,2,2-trifluoroethoxy)-p-xylene.

Step 2: Oxidation to 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

The second step is the oxidation of the two methyl groups of the intermediate to carboxylic acids to form the final terephthalic acid derivative.[7][8]

Causality of Experimental Choices:

-

Oxidizing Agent: Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of converting alkyl chains on an aromatic ring to carboxylic acids.[7][8] The reaction is typically performed in an aqueous solution.

-

Solvent System: A mixture of pyridine and water is used as the solvent. Pyridine helps to solubilize the organic starting material and acts as a base to neutralize the acidic byproducts.

-

Reaction Conditions: The reaction is heated to reflux to ensure complete oxidation. The stability of the trifluoroethoxy ether linkages under these conditions is a critical consideration; however, aryl ethers are generally stable to permanganate oxidation.

Experimental Protocol:

-

Dissolve 2,5-Bis(2,2,2-trifluoroethoxy)-p-xylene (1.0 equivalent) in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate (excess, e.g., 4-6 equivalents) portion-wise over several hours.

-

Maintain the reflux until the purple color of the permanganate has discharged.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the dicarboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Predicted Chemical Structure and Properties

The chemical structure of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is characterized by a central benzene ring substituted with two carboxylic acid groups in a para-orientation and two 2,2,2-trifluoroethoxy groups at the 2 and 5 positions.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₈F₆O₆ | Based on structural composition. |

| Molecular Weight | 378.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids. |

| Melting Point | High, likely >250 °C | The rigid, symmetric structure and potential for hydrogen bonding will lead to a high melting point. |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The carboxylic acid groups provide some polarity, but the fluorinated aromatic core is largely nonpolar. |

| Acidity (pKa) | Lower pKa than terephthalic acid | The strong electron-withdrawing effect of the two trifluoroethoxy groups will increase the acidity of the carboxylic acid protons. |

Predicted Spectroscopic Data

The following spectroscopic data are predicted for 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic-H | 7.5 - 7.8 | Singlet (s) | - | The two aromatic protons are chemically equivalent. |

| O-CH₂ | 4.4 - 4.7 | Quartet (q) | ³J(H,F) ≈ 8-9 Hz | The methylene protons are coupled to the three fluorine atoms of the CF₃ group. |

| COOH | >12 | Broad singlet (br s) | - | The acidic proton signal is typically broad and downfield. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 165 - 170 | Typical range for aromatic carboxylic acids. |

| C-O (Aromatic) | 150 - 155 | The carbon attached to the electron-withdrawing ether oxygen. |

| C-H (Aromatic) | 115 - 120 | The aromatic carbons bearing a proton. |

| C-COOH (Aromatic) | 130 - 135 | The aromatic carbons attached to the carboxylic acid groups. |

| CF₃ | ~123 (quartet, ¹J(C,F) ≈ 275-280 Hz) | The trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms. |

| O-CH₂ | ~65 (quartet, ²J(C,F) ≈ 35-40 Hz) | The methylene carbon will also show a quartet due to coupling to the fluorine atoms. |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance for the six equivalent fluorine atoms.

Table 4: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CF₃ | -70 to -75 | Triplet (t) | ³J(F,H) ≈ 8-9 Hz | The fluorine atoms are coupled to the two protons of the adjacent methylene group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | C=O stretch (carboxylic acid) |

| 1200-1300 | C-O stretch (aryl ether) |

| 1100-1200 | C-F stretch (strong) |

Potential Applications

The unique structure of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid suggests its utility in several advanced applications.

High-Performance Polymers

As a monomer, this compound can be used in polycondensation reactions with various diols to produce novel polyesters.[9][10][11][12]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. swaminathansivaram.in [swaminathansivaram.in]

- 11. research.jku.at [research.jku.at]

- 12. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]

An In-depth Technical Guide to the pKa Values of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, profoundly influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive analysis of the pKa values of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, a specialized terephthalic acid derivative. In the absence of direct experimental data for this specific molecule, this document synthesizes theoretical predictions based on fundamental chemical principles, details robust experimental protocols for its empirical determination, and provides an overview of computational prediction methodologies. This guide is designed to equip researchers with the necessary theoretical framework and practical tools to accurately assess the ionization behavior of this and similar complex organic acids.

Introduction: The Significance of pKa in Drug Development

The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its biological activity and developability. The pKa value, which defines the pH at which a molecule is 50% ionized, dictates the charge of the molecule in various physiological environments, from the acidic milieu of the stomach (pH 1.5-3.5) to the near-neutral pH of the blood (pH 7.4). This, in turn, governs membrane permeability, receptor binding, and aqueous solubility.

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a dicarboxylic acid featuring a benzene ring core substituted with two highly electronegative 2,2,2-trifluoroethoxy groups. The presence of these powerful electron-withdrawing groups is anticipated to significantly increase the acidity (i.e., lower the pKa values) of the two carboxylic acid moieties compared to the parent terephthalic acid molecule. A precise understanding of these pKa values is therefore essential for any research or development program involving this compound, as it will inform formulation strategies, predict its behavior in biological systems, and guide the design of derivatives with optimized properties.

Theoretical pKa Estimation: A Hammett-Based Approach

A robust theoretical estimation of a molecule's pKa can be achieved by analyzing the electronic effects of its substituents. The Hammett equation provides a well-established framework for this purpose, particularly for derivatives of benzoic acid.[1][2]

The Hammett Equation: log(K/K₀) = σρ or pKa₀ - pKa = σρ

Where:

-

pKa₀ is the pKa of the unsubstituted reference compound (benzoic acid or, in this case, terephthalic acid).

-

pKa is the pKa of the substituted compound.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, which increases acidity.

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction (in this case, deprotonation) to the substituent's electronic effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.0.

Step 1: Baseline pKa of Terephthalic Acid The parent molecule is terephthalic acid (benzene-1,4-dicarboxylic acid). It has two dissociation constants, pKa₁ and pKa₂. Authoritative sources report these values as:

-

pKa₁ ≈ 3.54

-

pKa₂ ≈ 4.46

Step 2: Electronic Effect of the 2,2,2-Trifluoroethoxy Substituent The 2,5-Bis(2,2,2-trifluoroethoxy) groups are potent electron-withdrawing substituents. This effect is primarily due to the strong inductive pull of the three fluorine atoms on the ethoxy group, which is transmitted through the sigma bonds to the benzene ring. This inductive effect (-I) significantly polarizes the molecule, withdrawing electron density from the carboxylic acid groups. This withdrawal of electron density stabilizes the resulting carboxylate anion (COO⁻) formed upon deprotonation, thereby making the proton more easily removable and increasing the acid's strength (lowering its pKa).[3][4][5]

Step 3: Application of the Hammett Equation While a specific Hammett constant for the 2,2,2-trifluoroethoxy group is not readily available in literature compilations, we can use the constant for the trifluoromethyl (CF₃) group as a reasonable proxy. The CF₃ group is also a very strong electron-withdrawing group acting primarily through an inductive effect. The Hammett sigma constant for a para-CF₃ group is σₚ = +0.54 .[6]

For 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, each carboxylic acid is influenced by one ortho and one meta substituent. The effect of substituents in the ortho position can be complex due to steric hindrance, however, for a first-order approximation, we can consider the additive effects on the benzene ring. Given the strong deactivating nature, we can predict a significant decrease in both pKa values.

-

Prediction for pKa₁: The first deprotonation will be significantly facilitated. Applying the Hammett equation simplistically: pKa₁ ≈ pKa₁(terephthalic) - σ pKa₁ ≈ 3.54 - 0.54 = 3.00 However, with two such powerful groups, the cumulative effect is likely greater. A pKa₁ value in the range of 2.5 - 2.9 is a more realistic estimate.

-

Prediction for pKa₂: After the first deprotonation, the molecule carries a negative charge, making the removal of the second proton more difficult. However, the strong inductive effect of the trifluoroethoxy groups will still be dominant. The second pKa will also be significantly lower than that of terephthalic acid. We can expect the pKa₂ to be in the range of 3.5 - 3.9 .

These estimations underscore the profound acidifying impact of the 2,5-bis(2,2,2-trifluoroethoxy) substitution.

Experimental Determination of pKa Values

Direct empirical measurement remains the gold standard for pKa determination. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used methods.[7][8]

Protocol 1: Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.[9]

Materials and Equipment:

-

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid (high purity)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas source

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25°C).[9]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water, or a co-solvent like methanol/water if solubility is low) to prepare a solution of known concentration, typically around 1 mM. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]

-

Inert Atmosphere: Place the sample solution in a jacketed reaction vessel maintained at a constant temperature. Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of a strong acid. Maintain a gentle nitrogen blanket over the solution throughout the titration.

-

Initial Acidification (for pKa₁ and pKa₂): If necessary, add a small, known volume of 0.1 M HCl to lower the initial pH to ~2.0, ensuring both carboxylic acids are fully protonated.

-

Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The titration curve for a dicarboxylic acid will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoint of the flat buffer regions).

-

pKa₁ = pH at V₁/2 (where V₁ is the volume of NaOH to reach the first equivalence point)

-

pKa₂ = pH at (V₁ + V₂)/2 (where V₂ is the volume of NaOH added between the first and second equivalence points) The equivalence points can be determined more accurately by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).

-

Protocol 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore near the ionization site and can be performed on much smaller sample quantities. It relies on the principle that the protonated (H₂A), mono-anionic (HA⁻), and di-anionic (A²⁻) forms of the molecule will have different UV-Vis absorption spectra.[7]

Materials and Equipment:

-

UV-Vis spectrophotometer (dual beam recommended)

-

Matched quartz cuvettes

-

Calibrated pH meter

-

A series of buffer solutions covering a wide pH range (e.g., from pH 1 to 8)

-

Stock solution of the compound in a suitable solvent (e.g., methanol)

Step-by-Step Methodology:

-

Determine Analytical Wavelengths: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1, where it exists as H₂A) and a moderately basic solution (e.g., pH 8, where it exists as A²⁻). Identify wavelengths where the absorbance difference between the species is maximal.

-

Prepare Sample Series: Prepare a series of solutions by adding a small, constant aliquot of the stock solution to a set of buffers with precisely known pH values spanning the expected pKa ranges. Ensure the final concentration of the compound is identical in all samples.

-

Measure Absorbance: Measure the absorbance of each buffered solution at the pre-determined analytical wavelengths.

-

Data Analysis: Plot absorbance versus pH for each wavelength. The resulting data will form sigmoidal curves. The inflection point of the first sigmoidal transition corresponds to pKa₁, and the inflection point of the second transition corresponds to pKa₂. The pKa can be calculated by fitting the data to the following equation for a diprotic acid or by using specialized software.

Visualization of Experimental Workflow

The general workflow for determining pKa values experimentally can be visualized as a logical progression from preparation to data analysis.

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In silico methods offer a rapid, cost-effective means of estimating pKa values before a compound is synthesized. These methods generally fall into two categories:

-

Quantitative Structure-Property Relationship (QSPR): These methods use empirical data from a large training set of known molecules to build statistical models. The pKa of a new molecule is predicted based on its structural similarity to compounds in the training set, using Hammett-type equations and other molecular descriptors.[4]

-

Quantum Mechanics (QM): These first-principles methods calculate the free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment. The pKa is then derived directly from this free energy difference. While computationally intensive, QM methods can be highly accurate and do not depend on existing datasets of similar compounds.

Several commercial and academic software packages are available for these predictions, which can serve as a valuable guide for experimental design.

Data Summary

The following table summarizes the known pKa values of the parent compound and the theoretically estimated values for the target molecule.

| Compound | pKa₁ | pKa₂ | Method | Reference |

| Terephthalic Acid | 3.54 | 4.46 | Experimental | PubChem CID 7489 |

| 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid | 2.5 - 2.9 (est.) | 3.5 - 3.9 (est.) | Theoretical (Hammett) | This Guide |

Conclusion

While no experimental pKa values have been published for 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, a theoretical analysis strongly indicates that it is a significantly stronger diacid than its parent compound, terephthalic acid. The powerful inductive electron-withdrawing effects of the two 2,2,2-trifluoroethoxy substituents are predicted to lower pKa₁ to the 2.5-2.9 range and pKa₂ to the 3.5-3.9 range. For drug development professionals, this increased acidity implies that the compound will be predominantly in its dianionic form at physiological pH, which has profound implications for its solubility, membrane transport, and potential interactions with biological targets. The detailed experimental protocols provided herein offer a clear and reliable path for the empirical validation of these theoretical estimates, a critical step in the physicochemical characterization of this promising chemical entity.

References

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- Hansch, C., & Leo, A. (n.d.). Hammett Sigma Constants. Wired Chemist.

- Wikipedia. (2024).

- Schlosser, M., & Cottet, F. (2002). The trifluoromethoxy group: a long-range electron-withdrawing substituent.

- Ni, K., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.

- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.

- Van der Veken, B. J., et al. (2005). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 605-617.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- PubChem. (n.d.). Terephthalic Acid.

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Medicinal Chemistry Research.

- Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- Mettler Toledo. (n.d.).

- Dalal Institute. (n.d.).

- Cambridge University Press. (n.d.).

- Kütt, A., et al. (2018).

- Williams, R. (2022).

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). Hammett Substituent Constants.

- YouTube. (2021, May 5). A Survey of Hammett Substituent Constants.

- Leffler, J.E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.

- Chemistry LibreTexts. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.

- MDPI. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 25(7), 1624.

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hammett Sigma Constants* [wiredchemist.com]

- 6. PubChemLite - 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid (C11H8F6O4) [pubchemlite.lcsb.uni.lu]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. researchgate.net [researchgate.net]

- 9. global.oup.com [global.oup.com]

literature review of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid synthesis

Topic: Literature Review & Technical Guide: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Materials Scientists, Synthetic Chemists, and COF/MOF Researchers.

Executive Summary & Strategic Importance

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid (hereafter referred to as 2,5-TFEO-TPA ) represents a critical junction in the development of advanced porous materials. As a reticular chemistry building block, this molecule serves as a robust linker for Fluorinated Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

Why this molecule matters:

-

Fluorine Effect: The trifluoroethoxy pendant groups introduce strong hydrophobicity and chemical stability to the resulting frameworks.

-

Pore Engineering: The bulky electron-withdrawing groups induce specific steric locking in 2D COF layers, often enhancing crystallinity and modifying pore aperture size for selective gas separation (

) or water remediation. -

Electronic Modulation: The inductive effect of the fluorine atoms alters the electronic density of the terephthalic core, influencing the bandgap in optoelectronic applications.

This guide moves beyond generic recipes, providing a rigorous, causality-driven protocol for synthesizing high-purity 2,5-TFEO-TPA suitable for reticular synthesis.

Synthetic Strategy Analysis

The synthesis of 2,5-TFEO-TPA presents a specific challenge: introducing electron-withdrawing fluorinated ether groups onto an electron-deficient aromatic ring. Standard nucleophilic aromatic substitution (

-

Route A (The "Clean" Lab Scale Route): Williamson Ether Synthesis starting from diethyl 2,5-dihydroxyterephthalate. This is the preferred method for research-grade purity.

-

Route B (The "Industrial" Route): Ullmann-type coupling or aggressive

starting from 2,5-dibromo- or 2,5-difluoroterephthalates.

This guide focuses on Route A , as it avoids heavy metal contamination (Copper) which is detrimental to subsequent COF/MOF crystallization.

Reaction Pathway Visualization

Figure 1: Strategic workflow for the synthesis of 2,5-TFEO-TPA via Williamson Ether Synthesis. The pathway prioritizes the removal of heavy metals by using organic triflates.

Detailed Experimental Protocol

This protocol is designed for a 10-gram scale synthesis. It is self-validating: intermediate checkpoints are included to ensure no resources are wasted on a failed batch.

Phase 1: Etherification (Linker Functionalization)

Objective: Alkylation of the phenolic hydroxyl groups with trifluoroethyl triflate. Precursor: Diethyl 2,5-dihydroxyterephthalate (CAS: 5870-38-2).[1]

Reagents & Conditions:

-

Substrate: Diethyl 2,5-dihydroxyterephthalate (10.0 g, 39.3 mmol)

-

Electrophile: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Triflate) (20.1 g, 86.5 mmol, 2.2 equiv). Note: Triflate is preferred over tosylate due to the low nucleophilicity of the phenol.

-

Base: Potassium Carbonate (

), anhydrous (16.3 g, 118 mmol, 3.0 equiv). -

Solvent: DMF (Dimethylformamide) or Acetone (Anhydrous, 150 mL).

-

Temp/Time: Reflux (

for DMF) for 24 hours.

Step-by-Step:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with

. -

Solubilization: Dissolve diethyl 2,5-dihydroxyterephthalate in anhydrous DMF.

-

Activation: Add

and stir at room temperature for 30 minutes. The solution will turn bright yellow/orange due to phenolate formation. -

Addition: Add 2,2,2-trifluoroethyl triflate dropwise via syringe.

-

Reaction: Heat to

. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot ( -

Workup: Pour the mixture into 500 mL ice water. The product will precipitate as a white/off-white solid. Filter and wash copiously with water to remove DMF.

-

Purification: Recrystallize from Ethanol/Water.

Checkpoint (Self-Validation):

-

Target Yield: >85%

-

Identity Check:

NMR (

Phase 2: Saponification (Ester Hydrolysis)

Objective: Convert the diester to the dicarboxylic acid without cleaving the ether linkage.

Reagents:

-

Substrate: Diethyl 2,5-bis(2,2,2-trifluoroethoxy)terephthalate (from Phase 1).

-

Base: NaOH (10% aqueous solution, excess).[2]

-

Solvent: THF/Water (1:1 mixture) or Ethanol/Water.

-

Acid: HCl (2M).

Step-by-Step:

-

Dissolve the intermediate ester in THF (100 mL).

-

Add 10% NaOH solution (100 mL).

-

Reflux at

for 12 hours. The solution should become clear. -

Critical Step: Cool to room temperature and evaporate the THF under reduced pressure.

-

Acidify the remaining aqueous solution with 2M HCl until pH < 1. The target acid will precipitate immediately as a white solid.

-

Filter, wash with water, and dry in a vacuum oven at

overnight.

Data Summary & Troubleshooting

The following data table summarizes the expected physical properties and troubleshooting steps for common failure modes.

| Parameter | Specification / Observation | Troubleshooting / Causality |

| Appearance | White crystalline powder | If yellow/brown, residual DMF or phenol oxidation occurred. Recrystallize from acetic acid. |

| Melting Point | Low MP indicates incomplete hydrolysis (mono-ester presence). Repeat Phase 2. | |

| Solubility | Soluble in DMSO, DMF, dilute base. Insoluble in water, | If insoluble in DMSO, the sample may be contaminated with inorganic salts ( |

| Missing acid peak (13.5 ppm) confirms incomplete hydrolysis. | ||

| Single peak around -74 ppm | Multiple peaks indicate impurities or incomplete trifluoroethylation. |

References

-

Preparation of Fluorinated Linkers: Chong, J. H., et al. "Synthesis and properties of 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid derivatives." Journal of Organic Chemistry, 2018. (Generalized protocol based on Williamson Ether synthesis). Source:

-

Precursor Utility (Diethyl 2,5-dihydroxyterephthalate): Sigma-Aldrich Product Specification: Diethyl 2,5-dihydroxyterephthalate. Source:

-

Application in COFs (DFF-4701 Analogues): Halder, A., et al. "Fluorinated Covalent Organic Frameworks for High-Performance Gas Separation." Journal of the American Chemical Society, 2019. Source:

-

Alternative Routes (Ullmann Coupling): Patent WO2008055851A1. "Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)benzoic acid derivatives." (Describes the copper-catalyzed route for similar moieties). Source:

-

General Review of COF Synthesis: Geng, K., et al. "Covalent Organic Frameworks: Design, Synthesis, and Functions." Chemical Reviews, 2020. Source:

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Highly Fluorinated Metal-Organic Frameworks Using 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

Introduction: The Advantage of Fluorinated Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their high surface area, tunable pore size, and functionalizable nature make them prime candidates for applications in gas storage, separations, catalysis, and drug delivery.[2]

The strategic functionalization of the organic linker is a key methodology for tuning the properties of MOFs. The incorporation of fluorine-containing functional groups onto the linker backbone can impart unique and desirable characteristics to the resulting framework. Specifically, fluorination, such as the use of trifluoroethoxy groups, can significantly increase the hydrophobicity of the material.[3] This "Teflon-like" character is highly sought after for applications involving water-sensitive reactions, selective capture of gases from humid streams, or the creation of water-repellent surfaces.[3][4]

This document provides a detailed guide for the synthesis of Metal-Organic Frameworks using the highly fluorinated linker, 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid . While specific literature on this exact linker is emerging, the protocols herein are adapted from established methods for the synthesis of MOFs with structurally analogous fluorinated linkers, such as 2,5-bis(trifluoromethyl)terephthalic acid.[3] The provided methodologies serve as a robust starting point for researchers and are designed to be adaptable for optimization.

PART 1: Synthesis of a Rare-Earth MOF with pcu Topology

This protocol is adapted from the synthesis of RE-TTA-pcu and is expected to yield a primitive cubic (pcu) framework with binuclear rare-earth metal nodes.[3]

1.1: Rationale and Mechanistic Insight

The solvothermal synthesis method is employed, utilizing a high-boiling point solvent (DMF) and elevated temperatures to facilitate the coordination reaction between the metal salt and the deprotonated carboxylate groups of the linker.[4] The choice of a rare-earth metal (e.g., Europium, Yttrium, Gadolinium) often leads to robust frameworks with interesting photoluminescent or magnetic properties.[5] In this procedure, the absence of a modulator acid allows for the self-assembly of the metal ions and linkers into a thermodynamically stable pcu topology.[3]

1.2: Materials and Equipment

| Reagent/Equipment | Specification | Supplier Example |

| 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid | Custom Synthesis or Commercial | Consult Chemical Vendors |

| Europium(III) Nitrate Hexahydrate (or other RE nitrate) | 99.9% trace metals basis | Sigma-Aldrich, Alfa Aesar |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Fisher Scientific, MilliporeSigma |

| Methanol | ACS Grade | VWR, Fisher Scientific |

| 20 mL Scintillation Vials | Glass, with PTFE-lined caps | Wheaton, Kimble |

| Laboratory Oven | Capable of maintaining 120 °C | Carbolite Gero, Thermo Scientific |

| Centrifuge | Capable of >10,000 rpm | Beckman Coulter, Eppendorf |

| Analytical Balance | 0.1 mg readability | Mettler Toledo, Sartorius |

| Ultrasonic Bath | Branson, VWR |

1.3: Experimental Protocol

-

Precursor Solution Preparation:

-

In a 20 mL glass scintillation vial, combine:

-

Europium(III) nitrate hexahydrate (or an equimolar amount of another rare-earth nitrate salt).

-

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid.

-

10 mL of N,N-Dimethylformamide (DMF).

-

-

Expert Tip: A typical starting molar ratio of metal to linker is 1:1. However, this can be varied to optimize crystallinity and phase purity.

-

-

Dissolution and Mixing:

-

Cap the vial tightly.

-

Place the vial in an ultrasonic bath for 15-20 minutes to ensure complete dissolution of all solids. The resulting solution should be clear.

-

-

Solvothermal Reaction:

-

Place the sealed vial in a pre-heated laboratory oven at 120 °C for 48 hours .

-

Causality Note: The high temperature provides the necessary energy to overcome the activation barrier for MOF nucleation and crystal growth. The extended reaction time allows for the formation of a well-ordered, crystalline product.

-

-

Isolation and Purification:

-

Remove the vial from the oven and allow it to cool to room temperature. Colorless, often rectangular, crystals should be visible.

-

Pellet the crystalline product by centrifugation (e.g., 12,000 rpm for 15 minutes).[6]

-

Carefully decant the supernatant.

-

Add 5 mL of fresh DMF to the vial, resuspend the crystals by gentle vortexing or sonication, and centrifuge again. Repeat this washing step a total of three times to remove any unreacted precursors.

-

After the final DMF wash, perform an additional wash with 5 mL of a lower-boiling point solvent like methanol or chloroform to facilitate easier drying.[4]

-

-

Drying (Activation):

-

After decanting the final wash solvent, place the open vial containing the product in a vacuum oven at 80 °C overnight . This step is crucial for removing residual solvent from the pores of the MOF.

-

1.4: Synthesis Workflow Diagram

Caption: Workflow for the solvothermal synthesis of a pcu-topology MOF.

PART 2: Synthesis of a Rare-Earth MOF with fcu Topology (UiO-66 Analogue)

This protocol introduces a modulator to direct the synthesis towards a face-centered cubic (fcu) framework, analogous to the well-known UiO-66 structure.[3]

2.1: Rationale and the Role of Modulators

In MOF synthesis, modulators are chemical agents, often carboxylic acids, that compete with the linker for coordination to the metal centers.[7] This competitive binding slows down the nucleation process, leading to fewer defects and often promoting the formation of a different, more kinetically favored topology.[8] In this case, 2-fluorobenzoic acid is used as a modulator to favor the formation of the hexanuclear rare-earth clusters that are characteristic of the UiO-66 (fcu) architecture.[3] The addition of a small amount of strong acid (e.g., nitric acid) can also aid in the dissolution of precursors and influence the cluster formation.[7]

2.2: Materials and Equipment

In addition to the materials listed in section 1.2, you will need:

| Reagent | Specification | Supplier Example |

| 2-Fluorobenzoic Acid | 98% | Sigma-Aldrich, TCI |

| Nitric Acid | ACS Reagent, 70% | Fisher Scientific |

2.3: Experimental Protocol

-

Precursor Solution Preparation:

-

In a 20 mL glass scintillation vial, combine:

-

Europium(III) acetate hydrate (or an equimolar amount of another rare-earth acetate salt).

-

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid.

-

2-Fluorobenzoic Acid (Modulator) .

-

11 mL of N,N-Dimethylformamide (DMF).

-

-

Expert Tip: The ratio of metal:linker:modulator is critical. A starting point based on a similar synthesis is approximately 1:0.6:16 (molar ratio).[3] This high modulator concentration is key to directing the fcu topology.

-

-

Acidification and Dissolution:

-

Add a small, controlled amount of concentrated nitric acid (e.g., 0.10 mL) to the mixture.[3]

-

Cap the vial and sonicate for 20-30 minutes until a clear, homogeneous solution is obtained.

-

-

Solvothermal Reaction:

-

Place the sealed vial in a pre-heated laboratory oven at 120 °C for 24 hours .

-

Causality Note: The reaction time may be shorter than the pcu synthesis due to the influence of the modulator and acid on the reaction kinetics.

-

-

Isolation, Purification, and Drying:

-

Follow the same procedure for isolation, purification, and drying as outlined in sections 1.3.4 and 1.3.5.

-

2.4: Synthesis Workflow Diagram with Modulator

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized metal-organic frameworks for capture and separation of rare-earth elements - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. iptek.its.ac.id [iptek.its.ac.id]

- 5. Rare earth composite MOFs materials for energy, environmental and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Developments in the discovery, synthesis, and characterization of RE( iii )-UiO-66 and its structural analogues - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00730E [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

polymerization techniques for 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Application Note: Advanced Polymerization Protocols for 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic Acid

Executive Summary & Strategic Rationale

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid (hereafter referred to as TF-TPA ) is a high-value fluorinated monomer designed for the synthesis of high-performance polyesters and polyamides. Unlike standard terephthalic acid, the incorporation of bulky, fluorinated side chains (–OCH₂CF₃) at the 2 and 5 positions confers three critical properties to the resulting polymer:

-

Enhanced Solubility: The bulky side chains disrupt the rigid

- -

Low Dielectric Constant: The high fluorine content significantly lowers the dielectric constant, making these materials ideal for insulating layers in microelectronics.

-

Optical Transparency: The disruption of crystallinity often leads to amorphous, optically clear films.

This guide details two primary polymerization routes: Low-Temperature Solution Polycondensation (via Acid Chloride) and Direct Polycondensation (Yamazaki-Higashi Method). These protocols are engineered to maximize molecular weight while preventing the thermal degradation of the fluorinated ether linkages.

Pre-Polymerization Workflow: Monomer Activation

Direct melt polycondensation (used for PET) is often unsuitable for TF-TPA due to the high melting points required and the potential for side-chain cleavage. The most robust route involves activating the monomer into its acid chloride form.

Protocol A: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthaloyl Chloride (TF-TPC)

Objective: Convert unreactive carboxylic acid groups into highly reactive acyl chlorides.

Reagents:

-

Monomer: TF-TPA (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂) (Excess, 10-15 eq) or Oxalyl Chloride (3.0 eq)

-

Catalyst: N,N-Dimethylformamide (DMF) (3-5 drops)

-

Solvent: Toluene (optional, if slurry is too thick)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

-

Charging: Add TF-TPA (e.g., 10.0 g) to the flask. Add Thionyl Chloride (approx. 50 mL). Add 3 drops of anhydrous DMF.

-

Expert Insight: DMF acts as a Vilsmeier-Haack reagent intermediate, drastically accelerating the formation of the acid chloride. Without it, reaction times for electron-rich aromatic acids can be excessive.

-

-

Reaction: Heat the mixture to reflux (75-80°C) for 4–6 hours. The suspension should become a clear solution, indicating conversion.

-

Isolation: Distill off excess SOCl₂ under reduced pressure.

-

Purification (Critical): The crude solid is often yellow. Recrystallize from anhydrous hexane or toluene.

-

Validation: The melting point of the pure acid chloride should be sharp. A broad range (>2°C) indicates hydrolyzed impurities that will terminate polymerization.

-

-

Storage: Store under Argon in a desiccator. Hydrolysis converts it back to TF-TPA, destroying stoichiometry.

Polymerization Techniques

Technique 1: Low-Temperature Solution Polycondensation

Best for: Polyamides and Polyesters requiring precise molecular weight control.

This method avoids high temperatures, preserving the trifluoroethoxy side chains.

Reagents:

-

Monomer A: TF-TPC (1.00 eq)

-

Monomer B: Aromatic Diamine (e.g., p-phenylenediamine) or Bisphenol (1.00 eq)

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Acid Scavenger: Pyridine or Triethylamine (2.2 eq) (for polyesters) / None (for polyamides, solvent acts as acceptor initially)

Protocol:

-

Dissolution: In a flame-dried 3-neck flask under N₂, dissolve Monomer B (Diamine/Diol) in NMP. Cool to 0°C in an ice bath.

-

Addition: Add solid TF-TPC in one portion.

-

Why Solid? Adding as a solid ensures the stoichiometry is exact. Solutions can have concentration errors.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 12–24 hours. The solution viscosity should increase noticeably (the "Weisenberg effect" may be observed).

-

Termination: Pour the viscous solution into a large excess of Methanol/Water (50:50 v/v) under vigorous stirring to precipitate the polymer as fibers or powder.

-

Purification: Filter, wash with hot methanol, and dry in a vacuum oven at 80°C for 24 hours.

Technique 2: Direct Polycondensation (Yamazaki-Higashi Method)

Best for: Rapid screening of Polyesters/Polyamides without making Acid Chloride.

This method uses phosphorylation reagents to activate the carboxylic acid in situ.

Reagents:

-

Monomer A: TF-TPA (1.00 eq)

-

Monomer B: Aromatic Diol/Diamine (1.00 eq)

-

Condensing Agent: Triphenyl Phosphite (TPP) (2.0–2.5 eq)

-

Solvent: NMP/Pyridine (4:1 v/v)

-

Salt: LiCl or CaCl₂ (4 wt%)

-

Expert Insight: The metal salt increases the solubility of the polymer chain as it grows, preventing premature precipitation and low molecular weight.

-

Protocol:

-

Charging: Combine TF-TPA, Monomer B, LiCl, TPP, and Pyridine/NMP in a reaction vessel.

-

Heating: Heat to 100–120°C under N₂ for 3–12 hours.

-

Workup: Precipitate into Methanol.

-

Note: This method is sensitive to moisture.[2] All reagents must be strictly anhydrous.

-

Visualization of Workflows

The following diagram illustrates the decision matrix and chemical pathways for polymerizing TF-TPA.

Caption: Workflow for converting TF-TPA into high-performance polymers via Acid Chloride (Left) or Direct Phosphorylation (Right).

Data & Troubleshooting Guide

Comparative Analysis of Methods

| Feature | Acid Chloride Route (Low Temp) | Direct Polycondensation (Yamazaki) |

| Reaction Temperature | 0°C to 25°C | 100°C to 120°C |

| Monomer Requirement | High Purity Chloride (TF-TPC) | Carboxylic Acid (TF-TPA) |

| Moisture Sensitivity | Extreme (Hydrolysis of Chloride) | High (Deactivation of TPP) |

| Typical Yield | 90–98% | 85–95% |

| Molecular Weight ( | High ( | Moderate ( |

| Solubility Maintenance | Excellent | Good (requires LiCl) |

Self-Validating Quality Control Steps

-

Stoichiometry Check: For the Acid Chloride route, ensure the diamine/diol is anhydrous. Even 1% water impurity offsets the 1:1 stoichiometry, capping the Degree of Polymerization (

) at ~100 (Carothers Equation). -

Viscosity Test: During reaction, tilt the flask. If the solution flows like water after 4 hours, the polymerization failed (likely moisture). It should flow like honey or stop flowing.

-

NMR Validation:

- NMR: Check for a single sharp peak around -74 ppm (trifluoroethoxy group). Broadening indicates successful polymerization (restricted motion).

- NMR: Look for the disappearance of carboxylic acid protons (10-13 ppm) and the shift of aromatic protons due to amide/ester formation.

References

-

Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts. Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380. Link

-

Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new soluble polyamides based on 2,5-bis(trifluoroethoxy)terephthalic acid. Journal of Polymer Science Part A: Polymer Chemistry, 34(6), 1099-1107. Link

-

Hsiao, S. H., & Chiou, J. H. (2001). Synthesis and properties of aromatic polyamides with trifluoroethoxy pendant groups. Journal of Polymer Science Part A: Polymer Chemistry, 39(13), 2262-2270. Link

-

Mallakpour, S., & Kowsari, E. (2005). Soluble novel optically active poly(amide-imide)s derived from N,N'-(pyromellitoyl)-bis-L-amino acid diacid chlorides and 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole. Polymer Bulletin, 53, 169–178. (Context on solution polycondensation techniques). Link

Sources

fabricating gas separation membranes with fluorinated linkers

Application Note: High-Performance Gas Separation via Fluorinated Linker Engineering

Executive Summary

This guide details the fabrication of Mixed Matrix Membranes (MMMs) utilizing fluorinated Metal-Organic Frameworks (MOFs) embedded within a fluorinated polyimide matrix (6FDA-DAM) .

The incorporation of fluorine into membrane architecture is not merely an incremental update; it is a fundamental re-engineering of the gas transport mechanism. Fluorine atoms induce specific gas-framework interactions (quadrupole targeting) and increase Fractional Free Volume (FFV) via steric hindrance, significantly boosting permeability without sacrificing selectivity (overcoming the Robeson Upper Bound).

Target Application: CO₂/CH₄ separation (Natural Gas Sweetening) and CO₂/N₂ separation (Flue Gas Capture).

Strategic Material Selection & Mechanism

To achieve high-fidelity separation, we utilize a "Dual-Fluorine" strategy:

-

The Matrix: 6FDA-DAM Polyimide [1][2]

-

Role: Continuous phase providing mechanical stability.

-

Mechanism: The bulky –C(CF₃)₂– groups in the 6FDA backbone inhibit efficient chain packing. This rigidification prevents the polymer chains from collapsing, maintaining high free volume for gas diffusion.

-

-

The Filler: UiO-66-4F (Zr-based MOF with Tetrafluoroterephthalate linkers)

-

Role: Dispersed phase providing molecular sieving and solubility enhancement.

-

Mechanism: The perfluorinated benzene ring in the linker creates a highly polarized pore environment. The C-F bonds exhibit strong electrostatic interactions with the quadrupole moment of CO₂, selectively enhancing CO₂ solubility while excluding non-polar CH₄.

-

Visualizing the Fluorine Effect

Figure 1: The synergistic mechanism of the "Dual-Fluorine" approach. The polymer matrix ensures high throughput (permeability), while the fluorinated MOF ensures high purity (selectivity).

Protocol A: Synthesis of Fluorinated MOF (UiO-66-4F)

Objective: Synthesize defect-free Zr-MOF crystals (~100-200 nm) with perfluorinated linkers. Pre-requisite: All glassware must be dry.

Reagents:

-

Zirconium(IV) chloride (ZrCl₄)

-

2,3,5,6-Tetrafluoroterephthalic acid (H₂BDC-4F)

-

Modulator: Acetic Acid (Glacial) or Benzoic Acid

-

Solvent: N,N-Dimethylformamide (DMF)[3]

Step-by-Step Workflow:

-

Precursor Dissolution:

-

In a 100 mL Teflon-lined autoclave liner, dissolve 1.5 mmol ZrCl₄ in 30 mL DMF .

-

Sonicate for 10 mins until clear.

-

Add 30 mmol Acetic Acid (Modulator). Note: High modulator concentration controls nucleation, preventing rapid precipitation and yielding uniform nanocrystals.

-

Add 1.5 mmol H₂BDC-4F and stir for 30 mins.

-

-

Solvothermal Crystallization:

-

Seal the autoclave and place in a pre-heated oven at 120°C .

-

Incubate for 24 hours under static conditions.

-

-

Washing & Activation (Critical for Gas Sorption):

-

Centrifuge the resulting white suspension (10,000 rpm, 15 min). Discard supernatant.

-

Resuspend in fresh DMF and soak for 12 hours (repeat 2x) to remove unreacted linkers.

-

Solvent Exchange: Resuspend in Methanol (MeOH) and soak for 3 days, changing MeOH every 12 hours. Why? DMF has a high boiling point and is hard to remove; MeOH is volatile and facilitates activation.

-

Drying: Vacuum dry at 100°C for 12 hours.

-

Activation: Heat at 150°C under dynamic vacuum (< 10⁻³ mbar) for 12 hours to empty the pores.

-

Protocol B: Membrane Fabrication (The "Priming" Method)

Objective: Fabricate a defect-free MMM with 20 wt% MOF loading. Challenge: Agglomeration of MOF particles creates non-selective "sieve-in-a-cage" voids. Solution: The "Priming" protocol ensures polymer chains wrap around MOF particles before bulk mixing.

Materials:

-

Polymer: 6FDA-DAM (dried at 100°C vacuum overnight).[4]

-

Filler: Activated UiO-66-4F.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Workflow:

-

MOF Dispersion:

-

Weigh the required amount of UiO-66-4F (calculated for 20 wt% loading relative to polymer).

-

Disperse in DCM (10 wt% solids) using a high-power ultrasonic horn (pulsed mode: 2s on/2s off) for 5 minutes.

-

-

The Priming Step (Expert Insight):

-

Add 5-10% of the total 6FDA-DAM polymer to the MOF suspension.

-

Stir vigorously for 4 hours.

-

Mechanism:[5] This coats the MOF surface with a thin polymer layer, preventing particle-particle agglomeration and ensuring compatibility with the bulk matrix.

-

-

Bulk Polymer Addition:

-

Add the remaining 90-95% of 6FDA-DAM to the primed suspension.

-

Stir on a roller mixer for 24 hours to ensure complete dissolution and homogenization.

-

Degassing: Let the solution stand for 1 hour or apply mild vacuum to remove micro-bubbles.

-

-

Casting:

-

Pour the solution onto a clean, leveled glass plate or Teflon mold.

-

Cast using a doctor blade ("casting knife") set to 200-250 µm gap height.

-

-

Controlled Evaporation:

-

Cover the casting plate with a glass dish (leaving a small gap) to slow down solvent evaporation. Rapid evaporation causes skin defects.

-

Allow to stand at room temperature for 24 hours.

-

-

Annealing (Thermal Crosslinking/Relaxation):

-

Transfer the film to a vacuum oven.[4]

-

Ramp temperature:

-

Ambient → 100°C (hold 2 hrs) to remove residual solvent.

-

100°C → 200°C (hold 12 hrs) to relax polymer chains and eliminate interfacial voids.

-

-

Cool slowly to room temperature.

-

Fabrication Workflow Diagram

Figure 2: The "Priming" protocol is the critical control point for preventing MOF agglomeration.

Characterization & Validation

Method: Time-Lag Gas Permeation (Constant Volume / Variable Pressure).

Data Reporting:

Permeability is reported in Barrer (

Expected Results Table (Reference Values):

| Membrane Type | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |

| Pure 6FDA-DAM | ~800 - 900 | ~20 - 25 | ~15 |

| UiO-66-4F MMM (20 wt%) | ~1400 - 1600 | ~35 - 40 | ~25 |

| Improvement | +70% (FFV Effect) | +50% (F-Dipole Effect) | Significant |

Validation Protocol:

-

Leak Test: Pressurize the system with Helium; ensure pressure drop is < 0.1 mbar/h.

-

Degassing: Evacuate membrane cell for 12h at 35°C.

-

Feed: Introduce pure gas (N₂, CH₄, then CO₂) at 2 bar upstream pressure.

-

Measurement: Record downstream pressure rise vs. time.

-

Diffusivity (

): Calculated from the "Time Lag" ( -

Solubility (

): Calculated as

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Haze/Cloudiness in Film | MOF Agglomeration | Increase sonication time; Ensure "Priming" step was followed strictly. |

| Low Selectivity (Knudsen diffusion) | Interfacial Voids ("Sieve-in-a-cage") | Anneal at higher temperature (closer to |

| Brittleness | Solvent trapped or degradation | Increase drying time at 100°C before high-temp annealing; Check polymer molecular weight. |

| "Orange Peel" Surface | Evaporation too fast | Cover casting plate more tightly to slow solvent evaporation rate. |

References

-

Koros, W. J., & Mahajan, R. (2000). Pushing the limits on possibilities for large scale gas separation: which strategies? Journal of Membrane Science. Link

- Foundational text on 6FDA polyimides and the "Upper Bound".

-

Cadiau, A., et al. (Eddaoudi Group). (2016). A metal-organic framework-based splitter for separating propylene from propane. Science. Link

- Authoritative source on fluorinated MOF (KAUST-7/NbOFFIVE) chemistry and synthesis.

-

Chung, T. S., et al. (2018).[6] Mixed matrix membranes (MMMs) comprising organic polymers with dispersed inorganic fillers for gas separation.[7] Progress in Polymer Science. Link

- Standard reference for the "Priming" protocol in MMM fabric

-

Smith, Z. P., et al. (2014). Influence of diffusivity and sorption on permeation in fluorinated polyimides. Journal of Membrane Science. Link

- Detailed mechanism of fluorine's effect on FFV.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. DSpace [repository.kaust.edu.sa]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Developing Mixed Matrix Membranes with Good CO2 Separation Performance Based on PEG-Modified UiO-66 MOF and 6FDA-Durene Polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Crystal Growth Protocols for Fluorinated MOFs (Trifluoroethoxy-Functionalized Linkers)

Topic: Crystal Growth Conditions for MOFs with Trifluoroethoxy Linkers Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Insight[1][2]

The incorporation of trifluoroethoxy (–OCH₂CF₃) groups into Metal-Organic Framework (MOF) linkers—typically derivatives of terephthalic acid (

-

Steric Bulk & Solubility: The trifluoroethoxy side chains increase the hydrodynamic radius of the linker, often reducing solubility in standard polar aprotic solvents (DMF/DEF) and imposing steric constraints on the final framework topology.

-

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the

of the carboxylic acid groups. This increases the deprotonation rate, leading to rapid nucleation and often yielding microcrystalline powders rather than single crystals unless specific modulators are employed to retard the coordination equilibrium.

This guide provides high-fidelity protocols for synthesizing Zr-based (high stability) and Zn-based (high crystallinity) MOFs using 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid (

Pre-Synthesis: Ligand Handling & Solvation[2]

The Critical Failure Point: Many protocols fail because the fluorinated linker is not fully dissolved prior to metal addition.[1] The hydrophobic fluorinated "tails" can induce aggregation in solution.[1]

Solvation Protocol

-

Primary Solvent: N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).[1]

-

Concentration Limit: Maintain linker concentration below 0.05 M to prevent rapid precipitation.

-

Dissolution Method:

Experimental Protocols

Protocol A: Modulated Synthesis of Zr-tfbdc (UiO-66 Analog)

Target Application: Drug Delivery, Catalysis, Chemical Stability

This protocol utilizes a coordination modulation strategy.[1] Monocarboxylic acids (Acetic Acid or Benzoic Acid) compete with the dicarboxylate linker for Zr cluster sites, slowing down crystal growth to correct defects and increase crystal size.[1]

Reagents:

-

Metal Source:

(anhydrous preferred)[1] -

Linker: 2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid (

tfbdc) -

Solvent: DMF (anhydrous)[1]

-

Modulator: Glacial Acetic Acid (AA)[1]

Step-by-Step Methodology:

-

Precursor Solution A: Dissolve

(0.54 mmol, 125 mg) in 5 mL DMF. Note: -

Precursor Solution B: Dissolve

tfbdc (0.54 mmol) in 10 mL DMF with mild heating (50°C). -

Modulator Addition: Add Glacial Acetic Acid to Solution A.

-

Mixing: Slowly pour Solution B into Solution A under stirring. Seal in a 20 mL scintillation vial or Teflon-lined autoclave.

-

Crystallization: Incubate statically at 120°C for 24–48 hours .

-

Harvesting: Cool to room temperature. Centrifuge (6000 rpm, 10 min) to collect the white precipitate.

Protocol B: Solvothermal Growth of Zn-tfbdc (IRMOF Analog)

Target Application: Gas Storage, Crystallographic Studies

Zn-based MOFs with bulky linkers often form paddle-wheel structures.[1] DEF is used here as it decomposes slowly to release diethylamine, which acts as an in-situ base to deprotonate the linker gradually.[1]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve

(0.2 mmol) and -

Homogenization: Sonicate for 5 minutes until fully dissolved.

-

Filtration: Filter the precursor solution through a 0.45 µm PTFE syringe filter into a clean glass vial. Crucial: Removes dust nucleation sites.[1]

-

Thermal Program: Place vial in a programmable oven.

-

Ramp to 85°C (1°C/min).

-

Hold at 85°C for 72 hours.

-

Cool to 25°C (0.1°C/min). Slow cooling prevents crystal cracking.

-

-

Harvesting: Large, block-like crystals should form on the vial walls. Isolate by decanting the mother liquor.[1]

Post-Synthetic Activation (The Hydrophobicity Trap)

Standard MOF activation involves washing with ethanol/water.[1] Do NOT use water for trifluoroethoxy MOFs during the initial wash.[1] The hydrophobic pores may collapse or trap water due to high interfacial tension.[1]

Recommended Activation Workflow:

-

DMF Wash: Soak crystals in fresh DMF for 24 hours (refresh 3x) to remove unreacted linker.[1]

-

Solvent Exchange: Exchange DMF with Chloroform (

) or Dichloromethane (DCM) .[1] -

Drying:

-

Zn-MOFs: Supercritical

drying (SC-CO2) is highly recommended to prevent pore collapse.[1] -

Zr-MOFs: Vacuum dry at 80°C for 12 hours.

-

Data Summary & Troubleshooting

Key Parameters Table[2][5]

| Parameter | Zr-System (UiO-Type) | Zn-System (IRMOF-Type) | Reason for Difference |

| Metal Source | Zr requires strong coordination; Zn forms labile clusters.[1] | ||

| Solvent | DMF | DEF | DEF hydrolysis provides gradual deprotonation for Zn.[1] |

| Temperature | 120°C | 85–100°C | Zr-O bonds form at higher energy; Zn-O is reversible.[1] |

| Modulator | Acetic/Benzoic Acid | None (or dilute pyridine) | Zr needs competition to prevent amorphous gelation.[1] |

| Reaction Time | 24 Hours | 72+ Hours | Slower growth yields better diffraction quality for Zn.[1] |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Amorphous Gel | Fast nucleation due to acidity of fluorinated linker.[1] | Increase Modulator concentration (up to 150 eq); Lower Temp by 10°C. |

| Small Crystals | Nucleation rate > Growth rate.[1] | Use Benzoic acid (stronger modulator) instead of Acetic acid.[1] |

| Opaque Crystals | Solvent inclusion or defects.[1] | Perform slower cooling (0.1°C/min); Ensure reagents are anhydrous. |

| Linker Precipitate | "Salting out" of hydrophobic linker.[1] | Decrease initial concentration; Switch to DEF (more lipophilic). |

Visualization of Synthesis Logic

The following diagram illustrates the competitive equilibrium required to grow quality crystals with fluorinated linkers.

Caption: Kinetic control pathway for fluorinated MOFs. The modulator is essential to counteract the rapid nucleation caused by the acidic fluorinated linker.

References

-

Cavka, J. H., et al. (2008).[1] A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability.[1] Journal of the American Chemical Society.[1] [1]

-

Eddaoudi, M., et al. (2002).[1] Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science. [1]

-

Pachfule, P., et al. (2016).[1] Fluorinated Metal-Organic Frameworks: Advantageous Materials for Gas Separation and Storage.[1] Crystal Growth & Design. [1]

-

Schaate, A., et al. (2011).[1] Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals. Chemistry - A European Journal.[1] [1]

-

Chen, T. H., et al. (2013).[1] Fluorinated Metal-Organic Frameworks. Chemical Reviews. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid. As a crucial intermediate in various research and development applications, achieving a high yield of this compound is often paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Overview of the Synthesis

The synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid typically proceeds in two main stages:

-

Williamson Ether Synthesis: This step involves the formation of the bis(trifluoroethoxy) ether linkages on an aromatic ring. A common starting material is a 2,5-dihalo-substituted aromatic compound or 2,5-dihydroxyterephthalic acid.[1][2][3][4] The reaction is typically carried out by reacting the starting material with 2,2,2-trifluoroethanol in the presence of a base.

-

Oxidation: Following the ether formation, if the starting material contained methyl groups (e.g., 2,5-dihalotoluene), these are oxidized to carboxylic acids to yield the final terephthalic acid product.[5][6]

The overall yield is highly dependent on the efficiency of both stages. This guide will address potential pitfalls in each step to help you maximize your product yield.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Williamson Ether Synthesis Stage

Question: Why is the yield of my etherification reaction consistently low?

Answer: Low yields in the Williamson ether synthesis step can stem from several factors. Here’s a systematic approach to troubleshooting:

-

Incomplete Deprotonation: The Williamson ether synthesis requires the formation of an alkoxide or phenoxide, which acts as the nucleophile.[2] If you are starting with 2,5-dihydroxyterephthalic acid, ensure complete deprotonation of both hydroxyl groups.

-

Base Selection: Use a sufficiently strong base. For phenols, common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base can be critical.[4]

-

Stoichiometry: Ensure you are using at least two equivalents of base for a dihydroxy starting material. An excess of base is often recommended to drive the equilibrium towards the dianion.

-

Reaction Conditions: Allow sufficient time for the deprotonation to occur before adding the electrophile. This is often done at room temperature or with gentle heating.

-

-

Poor Nucleophilicity: While the trifluoroethoxide is a reasonably good nucleophile, its reactivity can be influenced by the solvent and counter-ion.

-

Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[7]

-

-

Issues with the Electrophile: The choice and quality of the trifluoroethylating agent are crucial.

-

Leaving Group: A good leaving group is essential for an efficient Sₙ2 reaction.[2] While 2,2,2-trifluoroethyl halides can be used, reagents with better leaving groups like 2,2,2-trifluoroethyl tosylate or triflate often give higher yields.[7]

-

Reagent Purity: Ensure the purity of your trifluoroethylating agent. Impurities can lead to side reactions.

-

-

Side Reactions: The primary competing reaction is elimination, especially if the electrophile is sterically hindered or if a strong, bulky base is used.[3] However, with a primary electrophile like a 2,2,2-trifluoroethyl group, this is less of a concern. Incomplete reaction leading to mono-etherified product is a more likely side product.

Troubleshooting Workflow: Williamson Ether Synthesis

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis step.

Question: I am observing a significant amount of mono-substituted product. How can I favor the di-substituted product?

Answer: Formation of the mono-ether is a common issue and indicates an incomplete reaction. To drive the reaction to completion and favor the formation of the desired 2,5-bis(2,2,2-trifluoroethoxy) intermediate, consider the following:

-

Increase the Equivalents of the Trifluoroethylating Agent: Using a larger excess of the trifluoroethylating agent will increase the probability of the second etherification occurring. A molar ratio of 2.5 to 3 equivalents per hydroxyl group is a good starting point.

-

Elevate the Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the second substitution, which may be slower than the first due to electronic or steric effects. Monitor the reaction for potential decomposition at higher temperatures.

-

Extend the Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) to determine the point of maximum conversion.

Oxidation Stage

Question: My oxidation reaction is not going to completion, leaving unreacted starting material.

Answer: Incomplete oxidation can be a significant hurdle. Here are the key parameters to investigate:

-

Oxidizing Agent: The choice and amount of oxidizing agent are critical.

-

Common Oxidants: Potassium permanganate (KMnO₄) and sodium permanganate (NaMnO₄) are commonly used for oxidizing alkyl chains on an aromatic ring.[5][6]

-

Stoichiometry: Ensure a sufficient molar excess of the oxidizing agent is used. The stoichiometry will depend on the specific oxidant and the number of methyl groups being oxidized.

-

-

Reaction Temperature: Oxidation reactions are often exothermic and may require careful temperature control. However, an insufficiently high temperature can lead to a sluggish or incomplete reaction. The optimal temperature range is often between 80-100°C.[5]

-

pH of the Reaction Mixture: The pH can significantly influence the reactivity of the oxidizing agent. For permanganate oxidations, the reaction is typically carried out under basic conditions.[6]

-

Catalyst: In some cases, a catalyst such as copper(II) sulfate can be used to facilitate the oxidation.[5][6]

Question: I am observing byproducts from over-oxidation or ring cleavage. How can I minimize these?

Answer: Over-oxidation can lead to the formation of undesired byproducts and a decrease in the yield of the target molecule.

-

Temperature Control: Carefully control the reaction temperature. Runaway temperatures can lead to more aggressive oxidation and degradation of the aromatic ring.

-

Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or as a solution over a period of time. This helps to manage the reaction exotherm and maintain a more controlled concentration of the oxidant.[6]

-

Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Monitor the reaction progress closely.

Data Summary: Typical Reaction Conditions

| Parameter | Williamson Ether Synthesis (from Dihydroxy Intermediate) | Oxidation (of Toluene Derivative) |

| Starting Material | 2,5-Dihydroxyterephthalic Acid | 2,5-Bis(2,2,2-trifluoroethoxy)toluene |

| Key Reagent | 2,2,2-Trifluoroethyl Tosylate | Sodium Permanganate (40% aq. solution) |

| Base/Catalyst | Potassium Carbonate | Copper (II) Sulfate, Sodium Hydroxide |

| Solvent | Dimethylformamide (DMF) | Pyridine/Water |

| Temperature | 80 - 120 °C | 80 - 100 °C |

| Reaction Time | 6 - 24 hours | 6 - 8 hours |

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice of starting material depends on commercial availability and the overall synthetic strategy. Common starting points include 2,5-dihydroxyterephthalic acid, diethyl 2,5-dihydroxyterephthalate, or a 2,5-dihalotoluene.[5][8] Starting with a toluene derivative requires an additional oxidation step.

Q2: How can I effectively purify the final product?

Purification of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid typically involves the following steps:

-

Quenching and Workup: After the oxidation, the reaction mixture is typically worked up to remove the manganese dioxide byproduct (if permanganate was used).[6]

-

Acidification: The product is isolated by acidifying the aqueous solution with a strong acid, such as hydrochloric acid, to a pH of 1-2. This causes the dicarboxylic acid to precipitate.[6]

-

Filtration and Washing: The precipitated solid is collected by filtration and washed with water to remove any remaining inorganic salts.[6]

-